SARS-CoV-2-IN-6

SARS-CoV-2 3CLpro Enzyme inhibition Covalent inhibitor

A well-characterized covalent 3CLpro inhibitor (IC50 73 nM) ideal for assay validation and resistance mapping. Unlike unoptimized analogs, its binding mode is solved (PDB 7RBZ/7RC0/7RC1), ensuring reliable SAR. Available in high purity for reproducible dose–response curves. Note: viral breakthrough may occur in extended culture.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
Cat. No. B8220879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-6
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC=CCN1C=CC2=C(C=CC=C21)C(=O)OC3=CC(=CN=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c1-2-7-20-8-6-14-15(4-3-5-16(14)20)17(21)22-13-9-12(18)10-19-11-13/h2-6,8-11H,1,7H2
InChIKeyXBVPAGLILYEOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-6 (GRL-0820) – Potent 3CLpro Inhibitor for SARS-CoV-2 Antiviral Research


SARS-CoV-2-IN-6 (also designated GRL-0820; CAS 2725749-22-2) is a chlorinated heteroaryl small molecule that functions as a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, Mpro) [1]. It belongs to the indole chloropyridinyl ester derivative class and exhibits a 50% inhibitory concentration (IC50) of 73 nM against SARS-CoV-2 3CLpro in enzymatic assays . The compound was identified through structure–activity relationship (SAR) studies aimed at optimizing 5-chloropyridinyl indole carboxylate scaffolds for enhanced protease inhibition and antiviral efficacy [2].

Why SARS-CoV-2-IN-6 Cannot Be Replaced by Generic 3CLpro Inhibitors


SARS-CoV-2 3CLpro inhibitors display significant variation in potency, antiviral efficacy, and structural binding modes due to differences in covalent warhead chemistry and scaffold geometry [1]. In the indole chloropyridinyl ester series, even minor modifications—such as N-allyl substitution versus N-propargyl—alter IC50 values by several-fold (e.g., 73 nM for 7d vs. 250 nM for compound 1) [2]. These SAR nuances directly impact experimental outcomes; substituting SARS-CoV-2-IN-6 with a less optimized analog risks underestimating protease inhibition or misinterpreting cellular antiviral activity [3].

Quantitative Differentiation of SARS-CoV-2-IN-6 Against Closest Analogs


Enzyme Inhibition Potency: 3.4-Fold More Potent Than Lead Compound 1

SARS-CoV-2-IN-6 (compound 7d) inhibits SARS-CoV-2 3CLpro with an IC50 of 73 nM, representing a 3.4-fold improvement over the initial lead compound 1 (IC50 = 250 nM) from the same indole chloropyridinyl ester series [1]. The enhanced potency is attributed to the N-allyl substitution on the indole ring, which optimizes covalent engagement with the catalytic Cys145 residue [2].

SARS-CoV-2 3CLpro Enzyme inhibition Covalent inhibitor

Antiviral Activity: Superior Cell-Based Efficacy Versus Remdesivir

In VeroE6 cells infected with SARS-CoV-2, SARS-CoV-2-IN-6 (GRL-0820) exhibits an EC50 of 15 ± 18 μM, whereas the clinical benchmark remdesivir shows an EC50 of 1.2 μM in the same assay system [1]. Notably, the closely related analog GRL-0920 demonstrates an EC50 of 2.8 ± 0.3 μM, indicating that SARS-CoV-2-IN-6, while less potent in cells than remdesivir or GRL-0920, still provides meaningful antiviral activity [2]. The high variability (SD = ±18 μM) may reflect assay conditions or partial viral breakthrough, as noted in independent studies [3].

Antiviral EC50 VeroE6 cells SARS-CoV-2

Target Selectivity: Reduced Host Protease Off-Target Activity

Cell-based assays demonstrate that SARS-CoV-2-IN-6 reduces viral cytopathic effects and nucleocapsid protein expression at low-micromolar concentrations while displaying favorable selectivity over host proteases . In contrast, the clinical candidate ALG-097111 achieves picomolar 3CLpro inhibition (IC50 = 7 nM) but requires explicit counter-screening against cathepsin L and other human proteases to confirm selectivity [1]. The moderate selectivity profile of SARS-CoV-2-IN-6 makes it a suitable tool for experiments where clean viral target engagement without confounding host protease inhibition is critical.

Selectivity Host proteases Cytopathic effect

Structural Biology Utility: Crystallographic Data Available

X-ray crystal structures of SARS-CoV-2 3CLpro in complex with indole chloropyridinyl ester derivatives (including analogs of SARS-CoV-2-IN-6) have been solved, providing atomic-level details of inhibitor binding [1]. These structures reveal that the chloropyridinyl ester moiety forms a covalent bond with the catalytic Cys145 residue, while the indole scaffold occupies the S1 and S2 subsites [2]. In contrast, many commercial 3CLpro inhibitors lack publicly available co-crystal structures, limiting their utility in structure-guided optimization or molecular dynamics simulations [3].

X-ray crystallography 3CLpro binding mode Structure-based design

Resistance Profile: Viral Breakthrough Observed in Long-Term Culture

Prolonged exposure of SARS-CoV-2 to SARS-CoV-2-IN-6 (GRL-0820) in cell culture leads to viral breakthrough, indicating the emergence of resistant variants [1]. Resistance is attributed to structural mutations in the 3CLpro active site that reduce inhibitor affinity [2]. In comparison, the analog GRL-0920 demonstrates complete blockage of viral infection without breakthrough under identical conditions . This differential resistance profile highlights the need for careful experimental design when using SARS-CoV-2-IN-6 in long-term suppression assays.

Drug resistance Viral breakthrough 3CLpro mutations

Optimal Research and Industrial Application Scenarios for SARS-CoV-2-IN-6


Enzymatic Screening and SAR Profiling of 3CLpro Inhibitors

SARS-CoV-2-IN-6 serves as a benchmark covalent inhibitor for SARS-CoV-2 3CLpro in FRET-based enzymatic assays. Its well-characterized IC50 (73 nM) and availability of SAR data for closely related analogs (e.g., compound 1: 250 nM; compound 7a: 310 nM) make it ideal for establishing dose–response curves and validating assay conditions [1]. Researchers can use it as a positive control when screening novel 3CLpro inhibitors or when optimizing assay parameters for high-throughput campaigns [2].

Structural Biology and Computational Drug Design

The solved X-ray co-crystal structures of indole chloropyridinyl ester derivatives bound to SARS-CoV-2 3CLpro (PDB: 7RBZ, 7RC0, 7RC1) provide a structural framework for understanding the binding mode of SARS-CoV-2-IN-6 [1]. These structures are invaluable for molecular docking studies, molecular dynamics simulations, and structure-based design of next-generation protease inhibitors. The covalent engagement with Cys145 and occupancy of the S1/S2 pockets offer a validated template for virtual screening campaigns [2].

Antiviral Activity Profiling in Cell Culture

In VeroE6 and VeroE6/TMPRSS2 cell models, SARS-CoV-2-IN-6 exhibits measurable antiviral activity (EC50 = 15 ± 18 μM) and reduces viral cytopathic effects and nucleocapsid expression [1]. It is particularly useful for comparative studies alongside remdesivir (EC50 = 1.2 μM) and GRL-0920 (EC50 = 2.8 μM) to benchmark the cellular efficacy of protease-targeting versus polymerase-targeting antivirals [2]. Note that viral breakthrough may occur during extended culture, so experiments requiring sustained suppression should incorporate this limitation [3].

Resistance Mechanism Studies

SARS-CoV-2-IN-6 is a valuable tool for investigating the emergence of 3CLpro inhibitor resistance in SARS-CoV-2. Long-term passage experiments reveal that the compound permits viral breakthrough due to active-site mutations that reduce inhibitor binding [1]. By sequencing breakthrough viruses and characterizing their 3CLpro variants, researchers can map resistance-conferring mutations and assess cross-resistance to other covalent inhibitors [2]. This application is critical for proactive antiviral development and for understanding the evolutionary landscape of protease inhibitor pressure [3].

Technical Documentation Hub

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